molecular formula C27H23ClFN3O2S B2391015 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one CAS No. 1115368-09-6

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one

Cat. No.: B2391015
CAS No.: 1115368-09-6
M. Wt: 508.01
InChI Key: SCKVWLKRQZMDPU-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class of compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 3-chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the 3-chlorobenzylthio group is introduced onto the quinazolinone core.

    Addition of the 4-fluorophenyl Group: The 4-fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Attachment of the Piperidin-1-ylcarbonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Antimicrobial and Antitubercular Activity: Quinazolinone derivatives have shown promise in antimicrobial and antitubercular activities.

    AMPA Receptor Antagonism: Research into quinazolin-4-one derivatives has explored their potential as AMPA receptor antagonists, which could be useful in treating neurological disorders.

    H1-Antihistaminic Activity: Novel quinazolin-4(3H)-one derivatives have been synthesized for evaluation as H1-antihistaminic agents.

    Antifungal and Antibacterial Agents: Quinazolinone derivatives containing specific moieties have exhibited good antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example:

    AMPA Receptor Antagonism: The compound may inhibit AMPA receptors by binding to specific sites, thereby modulating neurotransmission and providing therapeutic effects in neurological disorders.

    Antimicrobial Activity: The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one: This compound is similar in structure but has a different substitution pattern on the benzylthio group.

    6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones: These compounds have been evaluated for their inhibitory effects on AMPA receptors.

Uniqueness

2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O2S/c28-20-6-4-5-18(15-20)17-35-27-30-24-16-19(25(33)31-13-2-1-3-14-31)7-12-23(24)26(34)32(27)22-10-8-21(29)9-11-22/h4-12,15-16H,1-3,13-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKVWLKRQZMDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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